molecular formula C10H8FN B2613563 6-Fluoro-3-methylisoquinoline CAS No. 1221445-02-8

6-Fluoro-3-methylisoquinoline

Cat. No. B2613563
CAS RN: 1221445-02-8
M. Wt: 161.179
InChI Key: VOPGKTCXFTUWMT-UHFFFAOYSA-N
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Description

6-Fluoro-3-methylisoquinoline is a chemical compound with the molecular formula C10H8FN . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-3-methylisoquinoline consists of a benzene ring fused with a pyridine ring, with a fluorine atom attached at the 6th position and a methyl group at the 3rd position . The InChI code for this compound is 1S/C10H8FN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluoro-3-methylisoquinoline include a molecular weight of 161.18 . It is a powder at room temperature . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Pharmaceuticals

Fluorinated isoquinolines, including 6-Fluoro-3-methylisoquinoline, have attracted widespread attention as important components of pharmaceuticals . They exhibit unique characteristics such as biological activities . For example, some isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .

Material Sciences

Isoquinolines, including fluorinated ones, are essential in materials sciences because they exhibit useful physical properties . They have been used in the development of various materials .

Light-Emitting Properties

Fluorinated isoquinolines have unique light-emitting properties . This makes them useful in the development of organic light-emitting diodes .

Supramolecular Chemistry

Fluorinated isoquinolines have applications in supramolecular chemistry . They can be used in the development of complex chemical structures .

Bioactivity

Fluorinated isoquinolines exhibit unique bioactivities . This makes them useful in the development of new drugs and therapies .

Synthetic Methodologies

The synthesis of fluorinated isoquinolines, including 6-Fluoro-3-methylisoquinoline, has been greatly developed during the last decade . These synthetic methodologies have applications in organic synthesis .

Agriculture

A number of fluorinated quinolines have found application in agriculture . They have been used in the development of various agricultural products .

Liquid Crystals

Fluorinated quinolines have been used as components for liquid crystals . This makes them useful in the development of display technologies .

properties

IUPAC Name

6-fluoro-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPGKTCXFTUWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)F)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

DMF (50 mL) and NEt3 (10.30 mL, 73.9 mmol) were added to 2-bromo-4-fluorobenzaldehyde (10 g, 49.3 mmol) under argon in a 300 mL stainless steel reactor. The vessel was sparged with propyne and chilled in dry ice, then propyne (18.22 mL, 296 mmol) was distilled in. Bis(triphenylphosphine)palladium(II) chloride (0.173 g, 0.246 mmol) and copper(I) iodide (0.047 g, 0.246 mmol) were added, and the reactor was sealed and stirred for 4 hours at room temperature. The mixture was chilled and sampled. HPLC analysis indicated 90% conversion. 2 M NH3/MeOH (150 mL) was added to the chilled (and solidified) mixture, and the resulting solution was stirred 1.5 hours at 85° C. HPLC indicated complete conversion of alkyne to isoquinoline. The mixture was cooled and concentrated. Water (200 mL) and EtOAc (200 mL) were added, the layers were separated, and the organic layer was washed with brine (2×50 mL). The organic portion was extracted with 2N HCl (100 mL) and water (100 mL), then the aqueous layer was basified with 2N NaOH (120 mL). The mixture was extracted with EtOAc (2×100 mL) and the organic layer was washed with brine (50 mL), dried (Na2SO4), and concentrated, giving the title compound (6.87 g, 42.6 mmol, 87% yield). MS (DCI/NH3) m/z 162 (M+H)+.
Quantity
18.22 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
alkyne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.173 g
Type
catalyst
Reaction Step Five
Quantity
0.047 g
Type
catalyst
Reaction Step Five
Name
Quantity
10.3 mL
Type
reactant
Reaction Step Six
Quantity
10 g
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
87%

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